trans-5-Decene

Combustion Chemistry Biofuel Research Chemical Kinetics

trans-5-Decene (CAS 7433-56-9), systematically named (5E)-dec-5-ene, is a C10 linear alpha-olefin with a centrally located trans (E) double bond. Its molecular formula is C10H20, and it is characterized by a molecular weight of 140.27 g/mol.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 7433-56-9
Cat. No. B166815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-5-Decene
CAS7433-56-9
Synonyms5-Decene
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCCCCC=CCCCC
InChIInChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9+
InChIKeyUURSXESKOOOTOV-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-5-Decene (CAS 7433-56-9) Technical and Procurement Baseline


trans-5-Decene (CAS 7433-56-9), systematically named (5E)-dec-5-ene, is a C10 linear alpha-olefin with a centrally located trans (E) double bond [1]. Its molecular formula is C10H20, and it is characterized by a molecular weight of 140.27 g/mol . The compound is typically supplied as a clear, colorless liquid with a purity of ≥96-97% . The trans-configuration is a critical structural feature that differentiates its physical and chemical behavior from its cis-isomer (cis-5-decene, CAS 7433-78-5) and other positional isomers [1].

Why Direct Substitution of Trans-5-Decene with Generic 5-Decene Isomers Fails


The term "5-decene" is a collective descriptor for a family of isomers where a single structural variation can lead to quantifiably different outcomes in research and industrial applications [1]. Procurement of an unspecified or incorrect isomer can compromise experimental reproducibility and process efficiency. High-pressure shock tube experiments have demonstrated that the position of the double bond in decene isomers controls the reaction pathways and yields of intermediate species during oxidation, with no influence from cis–trans configuration observed under those specific high-temperature conditions [2]. However, the stereochemistry becomes critical in other contexts; for instance, the trans-isomer is explicitly required for studying the pressure-dependent OH yield in ozonolysis reactions, a property not shared by cyclic alkenes or, by class-level inference, its cis-isomer [3]. The following sections provide quantitative evidence to support the selection of trans-5-decene over its closest analogs.

Quantitative Evidence for Selecting Trans-5-Decene (CAS 7433-56-9) Over Isomeric Analogs


Combustion Kinetics: Double Bond Position as Primary Reactivity Determinant for 5-Decene Isomers

In a high-pressure shock tube study comparing the oxidation of 1-decene, cis-2-decene, cis-5-decene, and trans-5-decene, the position of the double bond was found to be the controlling factor for reactivity, while cis–trans configuration had no measurable influence under the experimental conditions [1]. Gas chromatographic analysis revealed increased reactivity for isomers with more centrally located double bonds, such as trans-5-decene and cis-5-decene, compared to terminal alkenes like 1-decene [1]. Importantly, significantly different yields of most intermediate species were observed between the positional isomers, indicating that each undergoes a distinct reaction pathway [1].

Combustion Chemistry Biofuel Research Chemical Kinetics

Atmospheric Chemistry: Trans-5-Decene Ozonolysis and Pressure-Dependent OH Radical Yield

The ozonolysis of trans-5-decene is a key model reaction for studying Criegee intermediates and tropospheric OH radical formation [1]. A 2004 study by Presto and Donahue demonstrated that OH yields from trans-5-decene ozonolysis exhibit a distinct pressure dependence, decreasing with increasing pressure [1]. This behavior is characteristic of linear alkenes like 2,3-dimethyl-2-butene (TME) but is notably different from that of cyclic alkenes such as cyclohexene and alpha-pinene, whose OH yields (0.64 ± 0.20 and 0.89 ± 0.20, respectively) were found to be pressure-independent [1].

Atmospheric Chemistry Ozonolysis Criegee Intermediates

Atmospheric Chemistry: Carbonyl Product Yields from Trans-5-Decene Ozonolysis

In a systematic study of ozone reactions with symmetrical alkenes, the formation yields of primary carbonyls from the ozonolysis of trans-5-decene were measured and found to be close to 1.0, consistent with the simple reaction mechanism for symmetrical alkenes [1]. This study directly compared trans-5-decene with its cis-isomer, cis-5-decene, noting similarities and differences in product yields and biradical reactions [1].

Atmospheric Chemistry Ozonolysis Carbonyl Yields

Polymer and Material Science: Trans-5-Decene as a Modifier for Polyolefin Properties

Trans-5-decene has documented utility as a comonomer or modifier in the polymer industry, specifically for tailoring the properties of polyethylene and other polyolefins [1]. It is used to enhance the flexibility and durability of the final polymer material [1]. While quantitative structure-property relationship data is not provided, the trans-stereochemistry of the internal double bond is classically known to influence the crystallinity and mechanical properties of polymers compared to terminal alkenes or cis-isomers.

Polymer Chemistry Polyolefins Material Modification

Surface Science and Tribology: Trans-5-Decene as a Friction-Reducing Additive

Trans-5-decene has been shown to be useful as an additive for lubricating greases due to its ability to reduce the coefficient of friction between two surfaces in contact and lower interfacial tension . This property is attributed to its ability to form intermolecular hydrogen bonds .

Tribology Lubricant Additives Surface Chemistry

Stereoselective Synthesis: Trans-5-Decene as a Starting Material for Selective Transformations

Trans-5-decene serves as a key starting material for stereoselective transformations. It can be synthesized via the reaction of 5-decyne with lithium in ammonia [1]. Conversely, its stereoisomer, cis-5-decene, is synthesized via hydrogenation of 5-decyne with a Lindlar catalyst [1]. The availability of both pure stereoisomers allows for the study of stereochemical outcomes in reactions such as hydroboration, epoxidation, and olefin metathesis.

Organic Synthesis Stereoselective Synthesis Catalysis

Recommended Application Scenarios for Trans-5-Decene (CAS 7433-56-9) Based on Verified Evidence


Combustion and Biofuel Kinetic Modeling

For research groups developing chemical kinetic models for biodiesel and renewable fuels, trans-5-decene is the appropriate model compound for internal alkenes. The shock tube study provides direct evidence that the centrally located double bond, rather than stereochemistry, dictates the high-temperature oxidation pathway, distinguishing it from terminal alkenes like 1-decene [1]. Procurement of this specific isomer ensures accurate modeling of reactivity and intermediate species formation for fuels rich in internal olefins.

Atmospheric Chemistry and Criegee Intermediate Research

Atmospheric chemists studying alkene ozonolysis should select trans-5-decene as a linear, C10 model compound. Its pressure-dependent OH radical yield is a critical parameter for tropospheric chemistry models and is a direct comparator for other linear and cyclic alkenes [2]. The compound's well-characterized carbonyl product yields from ozonolysis also make it a valuable standard for analytical method development [3].

Stereoselective Synthesis and Reaction Mechanism Elucidation

Organic and organometallic chemists require isomerically pure trans-5-decene to investigate stereoselective reactions. Its well-defined trans-configuration is essential for studying the stereochemical outcomes of additions, cycloadditions, and polymerizations, where the cis-isomer (CAS 7433-78-5) would yield different results [4].

Polymer Property Modification and Lubricant Additive Development

Material scientists and industrial formulators may use trans-5-decene as a specialized comonomer for polyolefin modification or as a friction-reducing additive in lubricants [5]. While the evidence is class-level, the unique internal trans-alkene structure is the basis for its utility in these applications, justifying its procurement for exploratory and developmental research.

Technical Documentation Hub

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